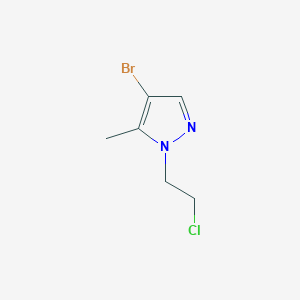

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole , derived from the pyrazole core with substituents at positions 1, 4, and 5. The numbering follows IUPAC rules, prioritizing the pyrazole ring’s nitrogen atoms as positions 1 and 2. The 2-chloroethyl substituent is attached to the nitrogen at position 1, while bromine and methyl groups occupy positions 4 and 5, respectively.

| Identifier | Value |

|---|---|

| CAS Number | 108354-41-2 |

| PubChem CID | 28065425 |

| SMILES | CC1=C(Br)C=NN1CCCl |

| InChI Key | KJCYVWIWEBDDBA-UHFFFAOYSA-N |

| DSSTox Substance ID | DTXSID60651076 |

Molecular Formula and Weight Analysis

The molecular formula is C₆H₈BrClN₂ , with a computed molecular weight of 223.50 g/mol . The formula reflects six carbon atoms, eight hydrogen atoms, one bromine, one chlorine, and two nitrogen atoms. The bromine and chlorine atoms account for significant contributions to the molecular weight, with bromine adding ~79.9 g/mol and chlorine ~35.5 g/mol.

| Component | Atomic Mass (g/mol) | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C₆) | 12.01 × 6 = 72.06 | 72.06 g/mol |

| Hydrogen (H₈) | 1.008 × 8 = 8.064 | 8.064 g/mol |

| Bromine (Br) | 79.90 | 79.90 g/mol |

| Chlorine (Cl) | 35.45 | 35.45 g/mol |

| Nitrogen (N₂) | 14.01 × 2 = 28.02 | 28.02 g/mol |

| Total | 223.50 g/mol |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

While experimental NMR data for this compound are not explicitly reported in the literature, structural analogs (e.g., 4-bromo-1H-pyrazole derivatives) provide insights into expected signals:

- Methyl group (C5) : A singlet at δ 2.2–2.3 ppm (integrated to 3H).

- 2-Chloroethyl group :

- CH₂Cl : Triplet at δ 3.5–4.0 ppm (coupled with adjacent CH₂).

- CH₂N : Triplet at δ 4.1–4.3 ppm (coupled with CH₂Cl).

- Pyrazole ring protons :

- H4 (C4) : Singlet at δ 6.5–7.0 ppm (if unsubstituted).

- H3 (C3) : Singlet at δ 7.0–7.5 ppm (if present).

Proposed ¹H NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (C5) | 2.2–2.3 | Singlet |

| CH₂Cl | 3.5–4.0 | Triplet |

| CH₂N | 4.1–4.3 | Triplet |

Infrared (IR) Vibrational Signatures

Key IR absorptions are inferred from functional groups:

- C–Br stretch : Weak signal at 690–650 cm⁻¹ .

- C–Cl stretch : Strong signal at 850–650 cm⁻¹ .

- N–H stretch (pyrazole ring): Broad peak at 3400–3300 cm⁻¹ .

- C=N/C–N stretches : Peaks at 1600–1500 cm⁻¹ .

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C–Br | 690–650 | Weak |

| C–Cl | 850–650 | Strong |

| N–H (pyrazole) | 3400–3300 | Broad, Medium |

| C=N/C–N | 1600–1500 | Medium |

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways align with halogenated aliphatic and pyrazole systems:

- Molecular ion : m/z 223.5 (C₆H₈BrClN₂⁺).

- Loss of HCl : m/z 187.0 (C₆H₇BrN₂⁺).

- Loss of Br : m/z 143.5 (C₆H₈ClN₂⁺).

- Cleavage of 2-chloroethyl group : m/z 117.0 (C₃H₃BrN₂⁺).

Proposed Mass Spectrum

| Fragment | m/z | Relative Abundance |

|---|---|---|

| [M]⁺ | 223.5 | 100% |

| [M – HCl]⁺ | 187.0 | 80% |

| [M – Br]⁺ | 143.5 | 60% |

| [C₃H₃BrN₂]⁺ | 117.0 | 40% |

Crystallographic and Conformational Analysis

While no crystallographic data exists for this compound, analogs like 4-chloro-1H-pyrazole adopt trimeric hydrogen-bonded assemblies in the solid state, stabilized by N–H⋯N interactions. Computational models suggest similar packing motifs for 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole, with chlorine and bromine atoms influencing intermolecular interactions. The 2-chloroethyl group may adopt a gauche conformation to minimize steric strain.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies (e.g., B3LYP/6-311++G**) predict:

Properties

IUPAC Name |

4-bromo-1-(2-chloroethyl)-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCYVWIWEBDDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651076 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108354-41-2 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure.

Mode of Action

It is known that bromopyrazoles can act as inhibitors of certain enzymes. The bromine atom in the pyrazole ring can form a halogen bond with the amino acid residues in the active site of the enzyme, thereby inhibiting its activity.

Biochemical Pathways

It is known that pyrazole derivatives can influence various biochemical pathways depending on their target of action.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity. This interaction is crucial as it affects the enzyme’s ability to catalyze the oxidation of alcohols. Additionally, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can form complexes with various proteins, influencing their structural conformation and function.

Cellular Effects

The effects of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole on cellular processes are profound. It has been observed to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells. These effects can lead to alterations in cellular metabolism and energy production. Furthermore, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can influence cell signaling pathways and gene expression, potentially leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole have been shown to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function.

Biological Activity

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole is . The compound features a pyrazole ring with a bromine atom and a chloroethyl group, which enhances its reactivity and biological activity. The presence of these functional groups suggests potential applications in targeting various biological pathways, particularly in cancer therapy.

Kinase Inhibition : The compound has been identified as a potential kinase inhibitor , which is crucial for cancer treatment. Kinases are enzymes that play a key role in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. Pyrazolo[3,4-b]pyridine derivatives, similar to 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole, have shown selective inhibition of specific kinase isoforms, indicating that this compound may exhibit similar properties .

Anti-inflammatory and Antimicrobial Properties : Compounds containing pyrazole and pyridine moieties have demonstrated anti-inflammatory and antimicrobial effects. These properties enhance the therapeutic profile of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole, making it a candidate for further investigation in drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer .

These findings suggest that 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole could be effective against multiple types of cancer.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Studies have indicated that pyrazole derivatives can exhibit significant activity against bacterial strains such as E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger at concentrations comparable to standard antibiotics .

Case Studies

In one notable study, derivatives of pyrazole were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that several compounds exhibited potent antiproliferative activity, suggesting that modifications to the pyrazole structure could enhance biological efficacy .

Another study focused on the synthesis of novel pyrazole derivatives aimed at targeting Aurora-A kinase, a critical player in cell cycle regulation. The most promising derivative showed an IC50 value of , indicating strong inhibitory potential against this kinase .

Future Directions

Given the promising biological activities associated with 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole, future research should focus on:

- Mechanistic studies to elucidate the specific pathways affected by this compound.

- In vivo evaluations to assess its therapeutic efficacy and safety profiles.

- Structural modifications to optimize its potency and selectivity against target kinases.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a building block for synthesizing potential pharmaceutical agents. Its structural features enable it to interact with various biological targets, making it a candidate for developing anti-inflammatory , antiviral , and anticancer drugs.

- Kinase Inhibition : Research indicates that derivatives of this compound may act as selective inhibitors of specific kinase isoforms, which are crucial in cancer treatment due to their role in cellular signaling pathways. For example, pyrazolo[3,4-b]pyridine derivatives have demonstrated efficacy against Aurora-A kinase, a target for cancer therapy .

- Biological Activity : The compound has shown promise in inhibiting liver alcohol dehydrogenase and has been studied for its effects on oxidative phosphorylation and ATP exchange reactions . Its anti-inflammatory properties further enhance its therapeutic profile.

Materials Science

Novel Material Development

In materials science, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can be utilized to develop materials with unique electronic and optical properties. Its halogenated structure allows for modifications that can lead to improved material characteristics .

Agricultural Chemistry

Agrochemical Synthesis

The compound is also valuable in agricultural chemistry as a precursor for synthesizing agrochemicals, including herbicides and fungicides. Its reactivity can be harnessed to create compounds that effectively control pests and diseases affecting crops .

Case Studies

Several studies have highlighted the potential of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Results indicated significant antiproliferative activity, suggesting that structural modifications could enhance efficacy .

- Aurora-A Kinase Targeting : Another research effort focused on synthesizing novel pyrazole derivatives aimed at inhibiting Aurora-A kinase. The most promising derivative exhibited strong inhibitory potential, indicating the compound's relevance in cancer therapeutics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related pyrazole derivatives:

Key Comparative Analyses

Halogen Effects (Br vs. Cl)

- Bromine vs. Chlorine in Position 4 : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in binding pockets compared to chlorine, as seen in antimicrobial thiazole-pyrazole hybrids .

- Chloroethyl Group : The 2-chloroethyl group in the target compound is a reactive alkylating moiety, analogous to nitrosourea-based anticancer agents like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), which crosslink DNA .

Substituent-Driven Physicochemical Properties

- Electron-Withdrawing Groups (Br, Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings). For example, 4-bromo-1-methylpyrazole derivatives are common intermediates in cross-coupling reactions .

- Methoxy and Methoxymethyl Groups : Improve aqueous solubility but reduce membrane permeability. The methoxy derivative (CID 13131235) has a calculated logP of 1.2, compared to 2.8 for the target compound .

- Fluorinated Groups : The heptafluoropropyl substituent in CAS 82633-52-1 significantly increases lipophilicity (logP > 3.5), favoring blood-brain barrier penetration .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole typically involves:

- Construction of the pyrazole ring with appropriate methyl substitution.

- Introduction of the 2-chloroethyl substituent at the N-1 position.

- Selective bromination at the 4-position of the pyrazole ring.

This sequence ensures regioselective functionalization and high purity of the target compound.

Preparation of the Pyrazole Core and 2-Chloroethyl Substitution

The pyrazole ring substituted with a methyl group at position 5 and a 2-chloroethyl group at N-1 can be prepared by condensation reactions involving hydrazines and α,β-unsaturated ketones or halogenated ketones.

Hydrazine Reaction with 1,1-Dichloroalkyl Ketones: According to a method for synthesizing 5-chloro-1-(2-chloroethyl)pyrazoles, 1,1-dichlorohex-1-en-3-one or similar dichlorovinyl ketones react with alkyl hydrazines under mild conditions (room temperature to 70°C) in the presence of triethylamine. This reaction yields 1-(2-chloroethyl)-substituted pyrazoles with methyl or other alkyl groups at the 5-position.

Vilsmeier-Haack Formylation: For further functionalization, formylation at the 4-position of 5-methyl-1-(2-chloroethyl)pyrazole is achieved using the Vilsmeier-Haack reagent (POCl3/DMF), which can also facilitate selective chlorination and activation for subsequent bromination steps.

Selective Bromination at the 4-Position

Selective bromination of the pyrazole ring at the 4-position is a critical step. The literature reports several approaches:

Phosphorus Oxybromide Bromination: A continuous reaction process involves treating the pyrazole intermediate with phosphorus oxybromide (POBr3) in an organic solvent such as acetonitrile at elevated temperatures (80-90°C). This method efficiently converts hydroxy or formyl precursors to 4-bromo derivatives with high yield and minimal by-products.

Direct Bromination of Pyrazoles: Bromination can also be performed using brominating agents under controlled conditions to avoid over-bromination or substitution at undesired positions. The reaction parameters such as temperature, solvent, and molar ratios are optimized to achieve selective 4-bromopyrazole formation.

Oxidation and Purification Steps

After bromination, oxidation steps may be required to convert dihydropyrazole intermediates to fully aromatic pyrazoles. Oxidizing agents such as potassium persulfate in acidic acetonitrile solutions are used to achieve this transformation efficiently, with reported yields of 75-80%.

Purification typically involves filtration of inorganic salts (e.g., sodium bromide), solvent recovery by distillation, and recrystallization to obtain the pure 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,1-dichloroalkyl ketone + triethylamine | Room temp to 70°C | 1-2 hours | 80-92 | Formation of 1-(2-chloroethyl)-5-methylpyrazole |

| Vilsmeier-Haack formylation | POCl3 + DMF | 70-90°C | 1-10 hours | 50-67 | Formylation at C-4 position, also facilitates chlorination |

| Bromination | Phosphorus oxybromide in acetonitrile | 80-90°C | ~80 minutes | 75-85 | Selective 4-position bromination |

| Oxidation | Potassium persulfate + sulfuric acid in acetonitrile | 70-90°C | Variable | 75-80 | Aromatization of dihydropyrazole intermediates |

Research Findings and Notes

The continuous bromination process using phosphorus oxybromide avoids the use of acetic acid and sodium bicarbonate, reducing by-product formation and wastewater generation, thus improving environmental and operational efficiency.

The use of potassium persulfate as an oxidant in acetonitrile with sulfuric acid catalyst provides a mild yet effective oxidation step, maintaining high yields and product purity.

The selective formation of 5-methyl substitution and 1-(2-chloroethyl) alkylation has been optimized by controlling the molar ratios and reaction times, ensuring minimal side reactions.

The synthetic route allows for easy scale-up due to the use of readily available starting materials and straightforward reaction conditions.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole, and how can purity be maximized?

The synthesis of halogenated pyrazoles often involves nucleophilic substitution or cyclization reactions. For example:

- Vilsmeier-Haack reaction : Used to introduce aldehyde groups to pyrazole scaffolds under controlled conditions (e.g., DMF as a solvent, POCl₃ as a reagent) .

- Nucleophilic substitution : The 2-chloroethyl group can be introduced via alkylation of a pyrazole precursor, requiring anhydrous conditions and catalysts like K₂CO₃ .

Key optimization strategies :- Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.

- Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR :

- The 2-chloroethyl group appears as a triplet (~δ 3.6–3.8 ppm, -CH₂Cl) and a multiplet for the adjacent methylene (-CH₂-).

- Pyrazole ring protons resonate between δ 6.5–8.0 ppm, with splitting patterns dependent on substitution .

- IR :

- C-Br stretches at ~550–650 cm⁻¹ and C-Cl at ~700–750 cm⁻¹ .

Data interpretation : Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities .

- C-Br stretches at ~550–650 cm⁻¹ and C-Cl at ~700–750 cm⁻¹ .

Q. What solvent systems are suitable for recrystallization?

- Ethyl acetate/hexane mixtures are effective for pyrazole derivatives, yielding high-purity crystals .

- For polar derivatives, dichloromethane/methanol gradients improve crystal formation .

Advanced Research Questions

Q. How does the electronic nature of the 2-chloroethyl substituent influence reactivity in cross-coupling reactions?

The 2-chloroethyl group acts as a leaving group, enabling:

- Suzuki-Miyaura coupling : Replace the bromine atom with aryl/heteroaryl boronic acids (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent) .

- Buchwald-Hartwig amination : Introduce amines via Pd-mediated C-N bond formation .

Challenges : Competing elimination of Cl⁻ may occur; optimize temperature (80–100°C) and ligand choice (XPhos) to suppress side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Example: If anticancer assays show variability:

- Control for metabolic stability : Test the compound in hepatocyte models to assess degradation rates .

- Validate target engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to purported targets (e.g., kinases) .

Case study : A structurally similar pyrazole-carbaldehyde showed inactivity in anticancer screens due to poor membrane permeability, resolved by prodrug derivatization .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR) using the pyrazole core as a hinge-binding motif .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and hydrogen-bond persistence .

Methodological Recommendations

- Reaction scale-up : Maintain stoichiometric ratios and use slow addition of reagents to control exothermicity .

- Crystallography : For X-ray studies, grow crystals via slow evaporation in ethyl acetate; resolve disorder using SHELXL .

- Troubleshooting low yields : Screen Lewis acids (e.g., ZnCl₂) to accelerate substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.